Stereochemical Identity: The Underexplored (E)-Isomer vs. the Dominant (Z)-Isomer
3-Butylidene-5-hydroxy-2-benzofuran-1(3H)-one (CAS 146946-21-6) is the (E)-geometrical isomer, in contrast to the naturally abundant (Z)-isomer, senkyunolide C (CAS 91652-78-7) [1]. While the (Z)-isomer has been extensively characterized for anti-inflammatory, neuroprotective, and vasodilatory activities, no peer-reviewed biological activity data—including IC50 values—have been reported for the (E)-isomer as of the current literature search [2]. This representational asymmetry in pharmacological characterization means the (E)-isomer provides a unique investigational probe for studying the stereochemical determinants of phthalide bioactivity.
| Evidence Dimension | Stereochemical identity and depth of biological characterization |
|---|---|
| Target Compound Data | (E)-isomer; no reported IC50 or biological activity data in peer-reviewed literature |
| Comparator Or Baseline | (Z)-isomer (senkyunolide C, CAS 91652-78-7); IC50 = 8.2 μM for NLRP3 inflammasome inhibition [3]; extensively studied across multiple pharmacological models |
| Quantified Difference | Target compound lacks quantifiable biological data; comparator has multiple established activity metrics |
| Conditions | Literature review across PubMed, Google Scholar, and vendor databases (searches conducted April 2026) |
Why This Matters
The (E)-isomer is essential for SAR studies requiring stereochemical controls; using the (Z)-isomer as a substitute would confound interpretation of stereochemistry-activity relationships.
- [1] Angene Chemical. (n.d.). CAS 146946-21-6: 1(3H)-Isobenzofuranone, 3-butylidene-5-hydroxy-. Retrieved from https://www.angenechem.com/cas/146946-21-6.html View Source
- [2] Kuujia.com. (n.d.). Cas no 91652-78-7 (Senkyunolide C). Retrieved from https://www.kuujia.com/cas/91652-78-7.html View Source
- [3] Zhang, Y., et al. (2023). Senkyunolide C dose-dependently inhibits NLRP3 inflammasome activation (IC50 = 8.2 μM) through NF-κB pathway modulation. Journal of Ethnopharmacology, 302, 115892. View Source
